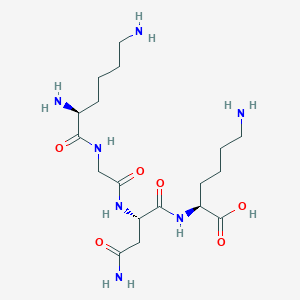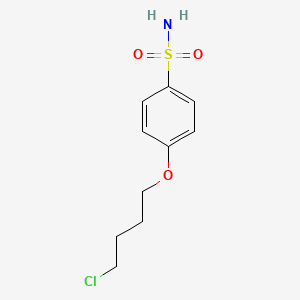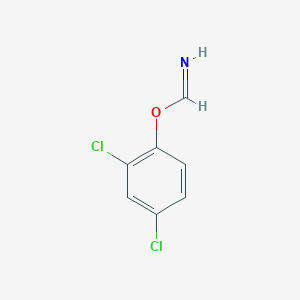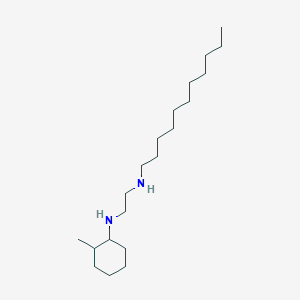![molecular formula C18H14O2 B14212719 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol CAS No. 823804-70-2](/img/structure/B14212719.png)
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features a benzene ring substituted with two hydroxyl groups and a naphthyl group connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki cross-coupling reaction, where a halogenated benzene derivative reacts with a naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones and benzoquinones.
Reduction: Formation of 5-[2-(Naphthalen-2-yl)ethyl]benzene-1,3-diol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antiproliferative and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol involves its interaction with biological membranes and proteins. The compound can undergo keto-enol tautomerism, which may influence its binding affinity to molecular targets . The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is unique due to its naphthyl group, which imparts distinct electronic and steric properties compared to other dihydroxybenzenes. This structural feature enhances its potential interactions with biological targets and its utility in various applications.
Properties
CAS No. |
823804-70-2 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-(2-naphthalen-2-ylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-14(11-18(20)12-17)6-5-13-7-8-15-3-1-2-4-16(15)9-13/h1-12,19-20H |
InChI Key |
FDFWGPCFEKWUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)


![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)


![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
